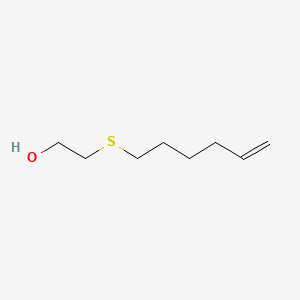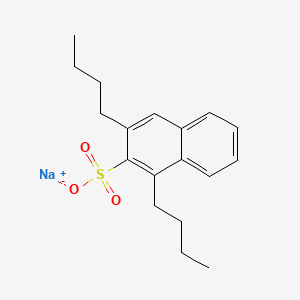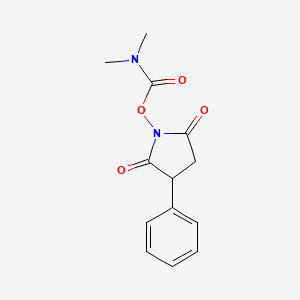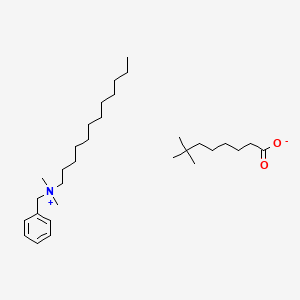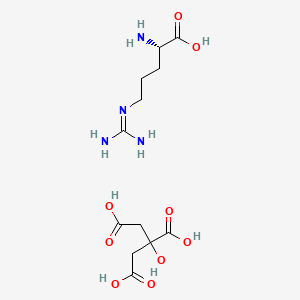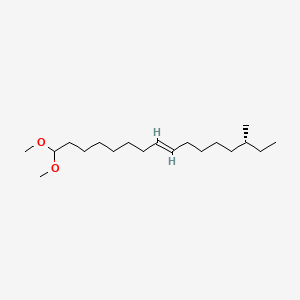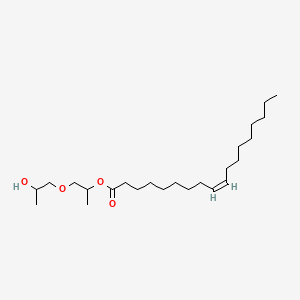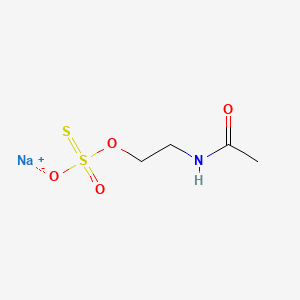
Sodium 2-acetamidoethyl thiosulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-acetamidoethyl thiosulphate: is a chemical compound with the molecular formula C4H8NNaO4S2. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a thiosulphate group, which imparts distinct chemical reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2-acetamidoethyl thiosulphate can be synthesized through a series of chemical reactions involving the appropriate starting materials. One common method involves the reaction of 2-acetamidoethanol with thiosulphuric acid in the presence of a base such as sodium hydroxide. The reaction conditions typically include controlled temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques. The use of automated systems and precise control of reaction parameters ensures consistent quality and yield. The final product is often purified through crystallization or other separation techniques to remove impurities.
Chemical Reactions Analysis
Types of Reactions: Sodium 2-acetamidoethyl thiosulphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the thiosulphate group, which can act as a nucleophile or an electrophile depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs under acidic or neutral conditions.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions are usually carried out in anhydrous solvents to prevent hydrolysis.
Substitution: Substitution reactions can occur with halogenated compounds or other electrophiles. Common reagents include alkyl halides and acyl chlorides, with reactions often conducted in the presence of a base to facilitate nucleophilic attack.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfonic acid derivatives, while reduction can produce thiol compounds. Substitution reactions typically result in the formation of new carbon-sulfur bonds, leading to a variety of functionalized products.
Scientific Research Applications
Chemistry: In chemistry, sodium 2-acetamidoethyl thiosulphate is used as a reagent for various synthetic transformations. Its unique reactivity makes it valuable for the preparation of sulfur-containing compounds and as a precursor for more complex molecules.
Biology: In biological research, this compound is utilized for its ability to interact with biomolecules. It can be used to modify proteins and peptides, enabling the study of protein function and interactions. Additionally, it serves as a tool for investigating cellular processes involving sulfur metabolism.
Medicine: this compound has potential applications in medicine, particularly in the development of therapeutic agents. Its ability to form stable complexes with metal ions makes it useful for chelation therapy and detoxification. Moreover, its derivatives are being explored for their antimicrobial and anticancer properties.
Industry: In industrial applications, this compound is employed in processes such as water treatment, textile dyeing, and paper manufacturing. Its role as a reducing agent and stabilizer enhances the efficiency and quality of these processes.
Mechanism of Action
The mechanism of action of sodium 2-acetamidoethyl thiosulphate involves its interaction with various molecular targets. The thiosulphate group can donate sulfur atoms, facilitating the formation of new chemical bonds and altering the reactivity of other molecules. This compound can also act as a chelating agent, binding to metal ions and preventing their participation in harmful reactions. The specific pathways and targets depend on the context in which the compound is used, such as in biological systems or industrial processes.
Comparison with Similar Compounds
Sodium thiosulphate: A widely used compound with similar sulfur-donating properties, commonly employed in photography and water treatment.
Ammonium thiosulphate: Another thiosulphate salt with applications in agriculture and industrial processes.
Sodium 2-mercaptoethanol: A compound with a similar structure but different reactivity, used as a reducing agent in biochemical research.
Uniqueness: Sodium 2-acetamidoethyl thiosulphate is unique due to the presence of the acetamidoethyl group, which imparts additional functionality and reactivity. This structural feature allows for more diverse applications and interactions compared to other thiosulphate compounds. Its ability to form stable complexes with biomolecules and metal ions further distinguishes it from similar compounds, making it a valuable tool in various scientific and industrial fields.
Properties
CAS No. |
94139-23-8 |
|---|---|
Molecular Formula |
C4H8NNaO4S2 |
Molecular Weight |
221.2 g/mol |
IUPAC Name |
sodium;N-(2-oxidosulfonothioyloxyethyl)acetamide |
InChI |
InChI=1S/C4H9NO4S2.Na/c1-4(6)5-2-3-9-11(7,8)10;/h2-3H2,1H3,(H,5,6)(H,7,8,10);/q;+1/p-1 |
InChI Key |
NVDIDAMCFCMSPA-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)NCCOS(=O)(=S)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


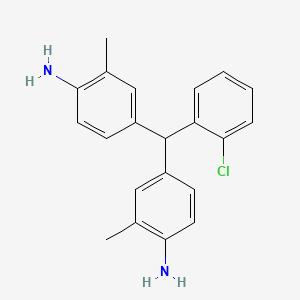
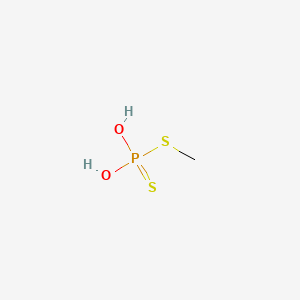
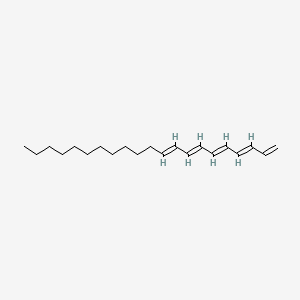

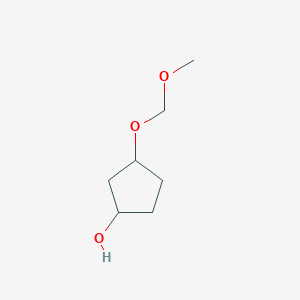
![1-[2-(Acetyloxy)-2-phenylethyl]pyridin-1-ium bromide](/img/structure/B12649908.png)
